2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the sulfonyl group: This step involves the sulfonation of the piperazine ring using sulfonyl chlorides under basic conditions.
Attachment of the methoxy and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the ethanol moiety: The final step involves the reaction of the intermediate compound with ethanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the aromatic ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use
Properties
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-11-15(13(2)10-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGVMSFRMGMKMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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